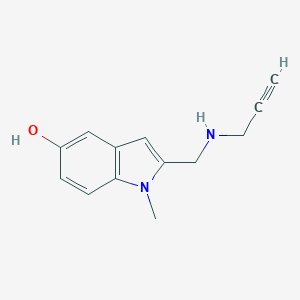
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. It is a synthetic derivative of serotonin and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood and behavior.
Efectos Bioquímicos Y Fisiológicos
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are several future directions for research on 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, which may help to identify new potential therapeutic targets. Additionally, research could be done to optimize the synthesis method of the compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole involves the reaction of 5-hydroxyindole with propargylamine in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of the desired product. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Número CAS |
133681-83-1 |
|---|---|
Nombre del producto |
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole |
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3 |
Clave InChI |
RPMHQMCNBGJITH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
SMILES canónico |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
Sinónimos |
2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole 2-NPAMHI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



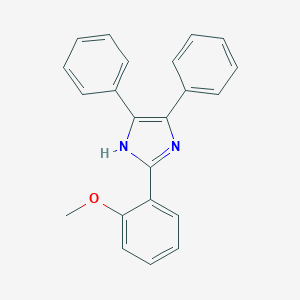
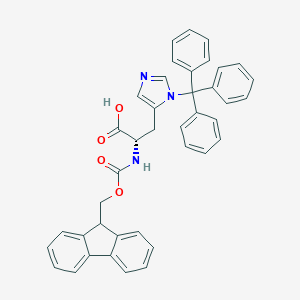
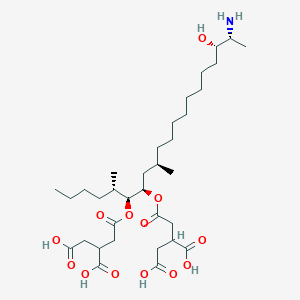
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
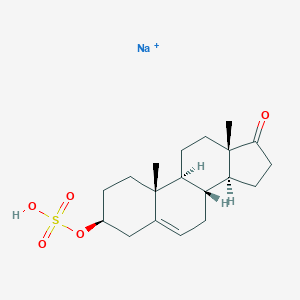
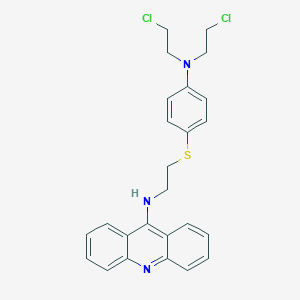
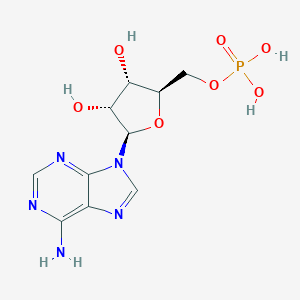
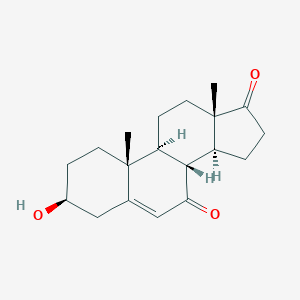
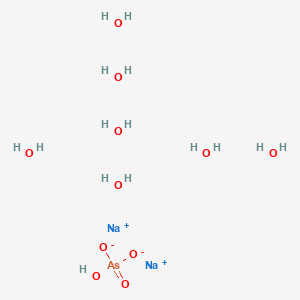
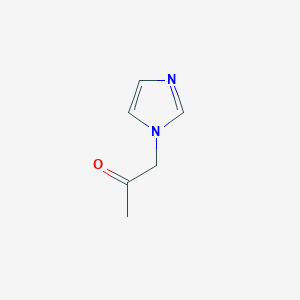
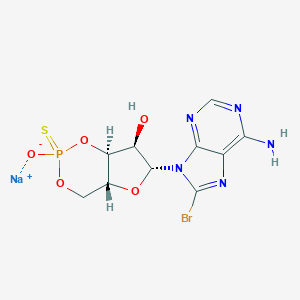

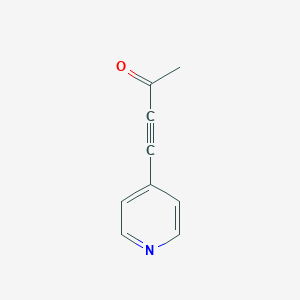
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)